molecular formula C9H7ClN4O B8255123 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone

1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone

Cat. No.: B8255123
M. Wt: 222.63 g/mol
InChI Key: SLILCNKDGFOZOJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone (CAS: 1259059-71-6) is a synthetic organic compound with the molecular formula C₉H₇ClN₄O and a molecular weight of 222.63 g/mol. Its structure features a 2-chlorophenyl group attached to an ethanone backbone, which is further substituted with a 2H-tetrazol-2-yl moiety. This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and antimicrobial agents.

Properties

IUPAC Name

1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-8-4-2-1-3-7(8)9(15)5-14-12-6-11-13-14/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLILCNKDGFOZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN2N=CN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorophenyl Acetophenone Precursor Synthesis

The synthesis begins with 2'-chloroacetophenone, a commercially available precursor. Industrial methods often employ chlorination of 2-phenylacetophenone using chlorine gas or thionyl chloride (SOCl₂) in the presence of Lewis acids like aluminum chloride (AlCl₃) at 40–60°C. This step ensures selective alpha-chlorination, critical for downstream functionalization.

Reaction Conditions:

  • Chlorinating Agent: SOCl₂ (1.2 equiv.)

  • Catalyst: AlCl₃ (0.1 equiv.)

  • Temperature: 50°C, 6 hours

  • Yield: 85–90%

Tetrazole Ring Formation

ParameterOptimal ValueYield Impact
Temperature80°C+15%
Li₂CO₃ (equiv.)1.5+20%
Solvent (DMF)Anhydrous+10%

Multi-Component Reaction (MCR) Strategies

Nickel-Catalyzed Tetrazole Synthesis

A scalable MCR approach combines 2-chlorophenylacetone, triethyl orthoformate, and sodium azide (NaN₃) in ethanol using nickel chloride (NiCl₂) as a catalyst. This method operates at room temperature, minimizing energy input and side reactions.

Reaction Scheme:

2-Chlorophenylacetone + HC(OEt)₃ + NaN₃NiCl₂ (0.02 mmol)1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone\text{2-Chlorophenylacetone + HC(OEt)₃ + NaN₃} \xrightarrow{\text{NiCl₂ (0.02 mmol)}} \text{1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone}

Performance Metrics:

  • Catalyst Loading: 0.02 mmol NiCl₂ per 1 mmol substrate.

  • Yield: 94% under optimized conditions.

  • Purity: >99% (HPLC).

Solvent and Catalyst Screening

Comparative studies reveal ethanol as the optimal solvent due to its polarity and compatibility with NaN₃. Alternative solvents like THF or DMF reduce yields by 30–50%. Catalysts such as ZnO or Fe₂O₃ show negligible activity, underscoring NiCl₂’s unique role in facilitating C–O bond cleavage and intermediate stabilization.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Design

Large-scale synthesis adopts continuous flow reactors to enhance mixing and heat transfer. A disclosed protocol uses:

  • Residence Time: 20 minutes

  • Pressure: 10 bar

  • Throughput: 50 kg/day

Advantages:

  • Reduced byproduct formation (<2%).

  • Consistent product quality (RSD <1%).

Purification and Crystallization

Post-reaction purification involves recrystallization from ethanol-diethyl ether (3:1 v/v), yielding needle-shaped crystals with 99.5% purity. Industrial setups employ falling-film evaporators to recover solvents, achieving 95% recycling efficiency.

Mechanistic Insights and Computational Validation

Proposed Reaction Pathway

Density Functional Theory (DFT) calculations corroborate a stepwise mechanism for the NiCl₂-catalyzed MCR:

  • Activation: Ni²⁺ coordinates with triethyl orthoformate, weakening C–O bonds.

  • Nucleophilic Attack: Azide ion (N₃⁻) attacks the electrophilic carbon, forming an imine intermediate.

  • Cyclization: Intramolecular dehydration yields the tetrazole ring.

Energy Barriers:

  • Rate-determining step: Cyclization (ΔG‡ = 25.6 kcal/mol).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H), 7.65–7.45 (m, 3H), 4.89 (s, 2H).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (tetrazole C-N).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Nucleophilic Sub.7898Moderate120
NiCl₂-Catalyzed MCR9499.5High85
Industrial Flow9099.8Very High70

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of 2-chlorobenzoic acid or other oxidized products.

    Reduction: Formation of 1-(2-chlorophenyl)-2-(2-tetrazolyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone has been explored for its potential therapeutic effects, particularly in the following areas:

  • Anticholinesterase Activity : Research indicates that derivatives of this compound exhibit varying degrees of inhibition against acetylcholinesterase, an important enzyme in the treatment of neurodegenerative diseases like Alzheimer's. For instance, compounds with electron-donating substituents showed significant inhibition percentages, making them potential candidates for further development as cholinesterase inhibitors .
  • Antiepileptic Properties : The compound has been utilized in combination therapies for epilepsy. Specifically, it has been studied alongside other antiepileptic drugs to enhance therapeutic efficacy. The compound's unique structure aids in modulating neuronal excitability, which is crucial for managing seizure disorders .

Synthesis of Tetrazole Derivatives

The synthetic versatility of 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone allows it to serve as a precursor for various tetrazole derivatives. These derivatives are significant in drug discovery due to their diverse biological activities:

  • Synthesis Methodologies : The compound can be synthesized using various methods involving reactions with sodium azide and other reagents under controlled conditions, yielding different tetrazole derivatives that can be screened for biological activity .

Case Study 1: Anticholinesterase Inhibition

A study evaluated the anticholinesterase effects of several derivatives of 1-(substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio] ethanones. Among these, the derivative with a 3-chloro substitution demonstrated an inhibition percentage of 24.38% at a concentration of 1 mM, indicating its potential as a lead compound for further development .

CompoundSubstitutionInhibition (%) at 1 mM
Compound 23-Methyl29.56
Compound 33-Chloro24.38
Compound 74-Chloro~21

Case Study 2: Antiepileptic Activity

In the context of epilepsy treatment, the compound has been tested in combination therapies to assess its effectiveness in reducing seizure frequency and severity. The results indicated that the addition of this compound improved the overall therapeutic profile when used alongside established antiepileptic drugs .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanone (3d)

  • Molecular Formula : C₉H₇N₅O₃S
  • Key Features : Contains a nitro group (electron-withdrawing) on the phenyl ring and a thioether-linked tetrazole.
  • The thioether linkage may improve metabolic stability compared to direct tetrazole attachment. IR and NMR data confirm the presence of -NH (3440 cm⁻¹) and carbonyl (1735 cm⁻¹) groups .

2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanone (3f)

  • Molecular Formula : C₉H₇FN₄OS
  • Key Features : Fluorine substituent (electron-withdrawing) at the para position.
  • Properties: Fluorine’s small size and high electronegativity may enhance bioavailability and membrane permeability compared to the chloro analogue. Antimalarial activity (pIC₅₀ = 7.89–8.21) has been observed in related indolyl-ethanone derivatives with nitro and chloro substituents .

Analogues with Different Heterocycles

1-(2-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone

  • Key Features : Replaces tetrazole with an imidazole ring.
  • Properties: Imidazole’s lower acidity (pKa ~14.5 vs. Antifungal activity is documented for imidazole derivatives like sertaconazole, which features a dichlorophenyl group .

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • CAS : 136815-80-0
  • Key Features : Triazole instead of tetrazole.
  • Properties : Triazoles exhibit moderate acidity and are widely used in antifungal agents (e.g., fluconazole). The reduced nitrogen content compared to tetrazole may lower metabolic stability .

Analogues with Substituent Variations

1-(2,4-Dichlorophenyl)-2-(2-tetrazolyl)ethanone

  • Key Features : Additional chlorine at the para position.
  • Properties : Increased lipophilicity enhances membrane penetration but may reduce solubility. Dichlorophenyl derivatives often show improved antimicrobial potency .

2-Chloro-1-(2,5-dimethylphenyl)ethanone

  • Molecular Formula : C₁₀H₁₁ClO
  • Key Features : Methyl groups at positions 2 and 5 on the phenyl ring.
  • The absence of a tetrazole ring limits hydrogen-bonding interactions .

Biological Activity

1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C9_9H7_7ClN4_4O
  • Molecular Weight : 210.62 g/mol
  • CAS Number : 67120091

The compound features a chlorophenyl group and a tetrazole moiety, contributing to its unique chemical reactivity and biological interactions.

Biological Activity Overview

1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone exhibits various biological activities, including:

  • Anticancer Activity : Research has indicated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : It has been evaluated for its effectiveness against various bacterial and fungal strains, displaying promising results in inhibiting pathogen growth.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a critical role in its therapeutic effects.

The biological effects of 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone are attributed to its interaction with various molecular targets:

  • CDK Inhibition : It has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, thereby reducing proliferation.

Anticancer Studies

A study focused on the cytotoxic effects of 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone against several cancer cell lines demonstrated the following results:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These findings indicate that the compound exhibits significant cytotoxicity, particularly against lung cancer cells.

Antimicrobial Activity

The antimicrobial efficacy was assessed against various pathogens, with results summarized below:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone possesses notable antimicrobial properties, particularly against fungal infections.

Case Study 1: Anticancer Efficacy in Animal Models

A recent animal study evaluated the anticancer potential of 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone in mice implanted with human tumor cells. The treatment resulted in a significant reduction in tumor size compared to the control group, supporting its potential as an effective therapeutic agent.

Case Study 2: In Vivo Antimicrobial Testing

In a model of bacterial infection, mice treated with the compound showed improved survival rates compared to untreated controls when infected with Staphylococcus aureus. This suggests that the compound could be developed into a treatment for bacterial infections.

Q & A

Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone, and how do reaction conditions impact yield and purity?

The compound is synthesized via alkylation or nucleophilic substitution reactions. A common method involves reacting 2-bromo-1-(2-chlorophenyl)ethanone with tetrazole derivatives under reflux conditions. For instance, using tetrazole and alkylating agents in ethanol at 80°C yields the product with ~87% efficiency . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Prolonged reflux (6–8 hours) ensures completion.
  • Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldPurityReference
Alkylation2-Bromo-1-(2-Cl-Ph)ethanone, EtOH87%95%
Nucleophilic SubstitutionAcetyl chloride, glacial acetic acid80%90%

Q. How is 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone characterized, and what analytical techniques validate its structure?

Standard characterization includes:

  • NMR : 1H^1H NMR (DMSO-d6) shows peaks at δ 8.02–8.04 (aromatic protons) and δ 4.80 (CH2 group) .
  • Mass Spectrometry : Molecular ion peak at m/z 286 (M+1) confirms molecular weight .
  • Elemental Analysis : Matches calculated values (e.g., C: 42.03%, N: 14.70%) .
  • TLC : Methanol:chloroform (1:9) is used to confirm purity .

Advanced Research Questions

Q. What role does the tetrazolyl group play in the compound's biological activity, particularly in drug development?

The tetrazolyl group enhances metabolic stability and facilitates hydrogen bonding with biological targets, critical for CNS drug design. For example, this group contributes to the anticonvulsant activity of Cenobamate, a drug derived from the compound . Computational docking studies suggest interactions with sodium channels in epilepsy models .

Q. How do structural modifications of 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone affect its pharmacokinetic properties?

  • Chlorophenyl Group : Increases lipophilicity, improving blood-brain barrier penetration .
  • Tetrazolyl Position : 2-tetrazolyl isomers show higher metabolic stability than 1-tetrazolyl analogs due to reduced enzymatic degradation .
  • Ethanone Backbone : Modifications here alter solubility; ketone reduction to alcohol decreases plasma protein binding .

Q. Table 2: Structure-Activity Relationships (SAR)

ModificationImpact on PropertiesReference
Chlorine at ortho positionEnhances target affinity
Tetrazolyl substitutionIncreases metabolic stability

Q. What strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in 1H^1H NMR or MS data often arise from solvent effects or impurities. For example:

  • Solvent Shifts : DMSO-d6 vs. CDCl3 can cause δ 0.1–0.3 ppm variations in aromatic protons .
  • Impurity Peaks : Trace acetylated byproducts (from synthesis) may appear in MS; purification via preparative HPLC resolves this .

Q. How is the compound utilized in synthesizing Cenobamate, and what are critical intermediates?

1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone is a key intermediate in Cenobamate synthesis. The pathway involves:

Coupling : Reacting with 4-vinylbenzyl chloride to form a tertiary alcohol intermediate.

Stereochemical Control : Chiral resolution ensures the (R)-enantiomer dominates for efficacy .

Final Modification : Carbamate formation via phosgene treatment .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Exothermic Reactions : Alkylation steps require controlled temperature (<5°C) to avoid side products .
  • Tetrazole Handling : Tetrazoles are hygroscopic; anhydrous conditions prevent hydrolysis .
  • Yield Optimization : Catalyst screening (e.g., KI in DMF) improves reaction efficiency to >90% .

Q. Methodological Recommendations

  • Purity Analysis : Combine TLC (methanol:chloroform) with HPLC (C18 column, acetonitrile/water) .
  • Biological Testing : Use in vitro neuronal sodium channel assays to validate anticonvulsant potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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